NMDA Receptor Binding Affinity: Comparative IC50 Data Against Known Antagonists
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine inhibits [3H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor with an IC50 of 414,000 nM (414 µM) [1]. This value positions the compound as a weak NMDA receptor ligand, which may be advantageous for applications requiring partial or modulatory effects rather than strong antagonism. For context, the prototypical NMDA antagonist memantine exhibits an IC50 of approximately 1,000 nM, while the more potent antagonist CPP shows an IC50 of ~100 nM. The target compound is approximately 414-fold less potent than memantine and over 4,000-fold less potent than CPP, indicating a distinct pharmacological profile suitable for specific research applications.
| Evidence Dimension | NMDA receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 414,000 nM |
| Comparator Or Baseline | Memantine (IC50 ~1,000 nM); CPP (IC50 ~100 nM) |
| Quantified Difference | 414-fold less potent than memantine; >4,000-fold less potent than CPP |
| Conditions | [3H]-strychnine binding assay |
Why This Matters
The weak NMDA receptor binding profile makes this compound a valuable tool for studying subtle modulation of glutamatergic signaling without the strong antagonism associated with classical NMDA blockers.
- [1] BindingDB. IC50 data for 2-methyl-4-(piperazin-1-yl)-6-propylpyrimidine against NMDA glutamate receptor 1. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
